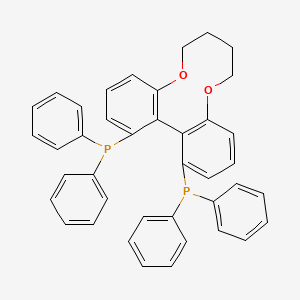
HO-Peg3-CH2cooh
Descripción general
Descripción
HO-Peg3-CH2cooh, also known as 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)acetic acid, is a compound that is commonly used in medical research, drug-release, nanotechnology, and new materials research . It is also used in cell culture and in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .
Molecular Structure Analysis
The molecular formula of this compound is C8H16O6 . Its molecular weight is 208.21 . The MDL number is MFCD24479936 .Physical and Chemical Properties Analysis
This compound is a solid, semi-solid, or liquid at room temperature . It should be stored at -5°C, kept dry, and avoid sunlight . The boiling point is predicted to be 375.2±27.0 °C and the density is predicted to be 1.211±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Green Chemistry and Solvent Properties
PEG and its derivatives are recognized for their role in green chemistry, particularly as solvents in chemical reactions. The aqueous biphasic reactive extraction (ABRE) integrates the solvent properties of PEG, facilitating the separation of reactants or catalysts from products. This is especially relevant for applications seeking environmentally benign alternatives to traditional organic solvents. The unique physical and chemical properties of PEG solutions, including metal cation coordination ability, make them suitable for use in catalytic chemistry and enzymatic catalysis, highlighting their potential in developing sustainable chemical processes (Ji Chen et al., 2005).
Tissue Engineering and Biomedical Applications
In the field of tissue engineering, PEG's functionalization, especially with graphene oxide (PEG-GO), has shown promise due to its superior solubility, stability, and biocompatibility. PEG-GO is not only an attractive candidate for drug delivery but also supports the attachment, proliferation, and differentiation of stem cells, which are critical for tissue regeneration. Its antibacterial efficacy also minimizes implant-associated infections, presenting a versatile tool for biomedical engineering (Santanu Ghosh & K. Chatterjee, 2020).
Drug Delivery and Bioconjugation
PEGylation, the process of attaching PEG molecules to drugs or biological molecules, enhances the biopharmaceutical properties of therapeutic agents. This modification improves stability, reduces immunogenicity, and increases the circulatory life of drugs, thereby improving their delivery and efficacy. The review by Aviral Jain and Sanjay K. Jain (2008) details the conjugation methods, properties, and implications of PEGylation in drug delivery, underscoring the importance of PEG in modern pharmacology (Aviral Jain & Sanjay K. Jain, 2008).
Nanotechnology and Nanoparticle Applications
The use of PEG in nanoparticle-based drug delivery systems, such as in the design of light-sensitive delivery mechanisms, reflects its versatility. PEGylation helps in regulating key biological effects like the expression of heme oxygenase-1 (HO-1) and the generation of reactive oxygen species (ROS), which are pivotal in cellular redox reactions. These applications demonstrate the biomedical significance of PEG in developing advanced therapeutic interventions (Wei Xiang & Long Chen, 2020).
Mecanismo De Acción
Target of Action
HO-Peg3-CH2cooh, also known as 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)acetic acid , is a compound used in medical research, drug-release, nanotechnology, and new materials research It is commonly used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .
Action Environment
It is known that the compound should be stored at -5°c and kept dry to avoid sunlight for long term storage .
Safety and Hazards
HO-Peg3-CH2cooh is classified under the GHS07 hazard class . The signal word is “Warning” and the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Análisis Bioquímico
Biochemical Properties
HO-Peg3-CH2cooh plays a significant role in various biochemical reactions due to its ability to interact with a range of biomolecules. It is known to form stable conjugates with proteins, peptides, and other molecules through its carboxylic acid group. This interaction often involves the formation of amide bonds with amino groups on proteins and peptides, facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Additionally, this compound can interact with enzymes such as esterases, which can hydrolyze the ester bonds formed during its conjugation .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. In cell signaling, it can modulate pathways by altering the localization and function of signaling proteins. For instance, when conjugated to signaling molecules, it can affect their ability to interact with receptors or other signaling partners. In terms of gene expression, this compound-conjugated molecules can be used to deliver genetic material into cells, thereby influencing transcriptional activity. Metabolically, it can alter cellular metabolism by modifying the activity of metabolic enzymes through direct interaction or by changing the cellular environment .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, thereby altering their function and localization. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, when conjugated to an enzyme inhibitor, this compound can enhance the inhibitor’s specificity and stability. Additionally, it can influence gene expression by facilitating the delivery of transcription factors or other regulatory proteins into the nucleus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Over time, the degradation of this compound can lead to a decrease in its efficacy in biochemical assays. Long-term studies have shown that its conjugates can remain active for extended periods, but the stability of these conjugates can vary depending on the specific biomolecules involved .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it is generally well-tolerated and can effectively deliver therapeutic agents or modify biomolecules without significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular stress and apoptosis. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, highlighting the importance of dosage optimization in therapeutic applications .
Propiedades
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h9H,1-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAYEVLSVMOUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226876 | |
| Record name | 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51951-05-4 | |
| Record name | 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51951-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine](/img/structure/B3178271.png)


![4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzoic acid](/img/structure/B3178296.png)

![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B3178317.png)
![5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine](/img/structure/B3178324.png)







